5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
5-(4-Bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative with a fused heterocyclic core. This compound features a 4-bromobenzyl group at the N5 position and a 3,4-dimethylphenyl substituent at the N1 position (Figure 1). Pyrazolo[3,4-d]pyrimidines are structurally analogous to purines, making them pharmacologically significant as kinase inhibitors, antitumor agents, and antimicrobial candidates .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c1-13-3-8-17(9-14(13)2)25-19-18(10-23-25)20(26)24(12-22-19)11-15-4-6-16(21)7-5-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXVUXIJRCQUEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. For instance, a common method includes the use of palladium-catalyzed reactions and various coupling strategies to introduce substituents such as bromobenzyl and dimethylphenyl groups onto the pyrazolo core. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to enhance yield and purity.
The biological activity of 5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that compounds within this class can act as epidermal growth factor receptor inhibitors (EGFRIs), which are crucial in targeting signaling pathways that promote tumor growth.
In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For example:
- Compound Efficacy : A study reported that certain derivatives showed IC50 values in the nanomolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The most promising derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) .
- Apoptosis Induction : Flow cytometric analyses revealed that these compounds can induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, indicating a shift towards pro-apoptotic signaling pathways .
Case Studies
Several case studies have been documented that highlight the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives:
- Case Study 1 : In a study examining the effects of various derivatives on A549 cells, it was found that treatment with 5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one resulted in marked reductions in cell viability compared to untreated controls.
- Case Study 2 : Another investigation focused on the compound's ability to inhibit EGFR signaling pathways. The results indicated that this compound effectively blocked downstream signaling cascades critical for tumor growth and survival .
Structural Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is closely linked to their structural features:
| Substituent | Effect on Activity |
|---|---|
| Bromobenzyl group | Enhances binding affinity to EGFR |
| Dimethylphenyl group | Increases lipophilicity and cell membrane penetration |
| Pyrazolo core | Essential for kinase inhibition |
Comparison with Similar Compounds
Key Observations :
- The 4-bromobenzyl group enhances molecular weight and halogen bonding capacity relative to unsubstituted or amino-substituted analogs .
Comparison with Other Derivatives
- 1-(4-Fluorophenyl) derivatives were synthesized via refluxing 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide with ethyl pivalate, achieving 46% yield .
- Antimicrobial pyrazolopyrimidines (e.g., 6-methyl-1-(2,4-dinitrophenyl) derivatives) were precipitated using dilute HCl and recrystallized .
- Greener approaches employing Preyssler nanoparticles reduced reaction times and improved yields (e.g., 70–90% for similar compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
